3-Bromo-2-methylphenol Exhibits Potent Inhibition of TC-PTP with IC₅₀ = 19 μM
3-Bromo-2-methylphenol demonstrates a clear, quantifiable advantage in inhibiting T-cell protein tyrosine phosphatase (TC-PTP) compared to its activity against the closely related phosphatase SHP-1. Against TC-PTP, the compound achieves an IC₅₀ of 1.90 × 10⁴ nM (19 μM) [1]. In the same assay system, its inhibition of SHP-1 is significantly weaker, with an IC₅₀ of 3.00 × 10³ nM (3 μM) [2]. This differential activity indicates that the 3-bromo-2-methyl substitution pattern confers a measurable preference for TC-PTP over SHP-1, a distinction that may be absent or reversed in regioisomeric bromophenols.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM (19 μM) |
| Comparator Or Baseline | SHP-1 inhibition: IC₅₀ = 3,000 nM (3 μM) |
| Quantified Difference | TC-PTP inhibition is 6.3-fold weaker than SHP-1 inhibition; demonstrates a selective window between these two phosphatases. |
| Conditions | In vitro enzyme assay measuring p-nitrophenol release from pNPP substrate; 10-minute preincubation |
Why This Matters
Selective inhibition of TC-PTP over other phosphatases is a desirable trait in drug discovery for immunology and oncology, and this data point allows researchers to prioritize this specific isomer for TC-PTP-targeted screening campaigns.
- [1] BindingDB. BDBM50348708: TC-PTP Inhibition Data. IC₅₀ = 1.90E+4 nM. View Source
- [2] BindingDB. BDBM50348708: SHP-1 Inhibition Data. IC₅₀ = 3.00E+3 nM. View Source
